molecular formula C12H16N2O4 B5230660 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol

2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol

Cat. No. B5230660
M. Wt: 252.27 g/mol
InChI Key: FKLLSGFLZZDZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol, also known as MNPA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. MNPA is a member of the phenol family and is synthesized through a multi-step process that involves the use of various reagents and solvents.

Mechanism of Action

The mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is not fully understood. However, studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can modulate the activity of various signaling pathways, including the nuclear factor-kappa B pathway and the mitogen-activated protein kinase pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can have various biochemical and physiological effects. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential therapeutic applications. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further research. Another advantage is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is relatively easy to synthesize using standard laboratory techniques.
One limitation of using 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol in lab experiments is its potential toxicity. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can cause cytotoxicity in certain cell lines at high concentrations. Another limitation is that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.

Future Directions

There are several future directions for 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol research. One area of research could focus on the development of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol derivatives with improved pharmacological properties. Another area of research could focus on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as a potential treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol and its potential toxic effects in vivo.

Synthesis Methods

2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methoxy-4-nitrophenol with formaldehyde and pyrrolidine in the presence of hydrochloric acid. This reaction produces 2-methoxy-4-(1-pyrrolidinylmethyl)-4-nitrophenol. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. The final step involves the nitration of the amino group using nitric acid to produce 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol.

Scientific Research Applications

2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-inflammatory agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta, in response to lipopolysaccharide stimulation.
Another area of research has focused on the use of 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol as an anti-cancer agent. Studies have shown that 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

properties

IUPAC Name

2-methoxy-6-nitro-4-(pyrrolidin-1-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-18-11-7-9(8-13-4-2-3-5-13)6-10(12(11)15)14(16)17/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLLSGFLZZDZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-nitro-4-(1-pyrrolidinylmethyl)phenol

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